molecular formula C11H15ClO2S B13630117 1-Phenylpentane-1-sulfonyl chloride

1-Phenylpentane-1-sulfonyl chloride

Cat. No.: B13630117
M. Wt: 246.75 g/mol
InChI Key: SDUJBCVKSFROJN-UHFFFAOYSA-N
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Description

1-Phenylpentane-1-sulfonyl chloride is a sulfonic acid derivative characterized by a linear pentane chain substituted with a phenyl group at the 1-position and a sulfonyl chloride (-SO₂Cl) functional group. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, particularly in the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds.

Key inferred properties:

  • Molecular formula: Likely C₁₁H₁₅ClO₂S (based on structural analogs).
  • Reactivity: The sulfonyl chloride group facilitates nucleophilic substitution reactions, making it valuable in pharmaceutical and agrochemical synthesis.
  • Applications: Potential use as a sulfonating agent or intermediate in drug development.

Properties

Molecular Formula

C11H15ClO2S

Molecular Weight

246.75 g/mol

IUPAC Name

1-phenylpentane-1-sulfonyl chloride

InChI

InChI=1S/C11H15ClO2S/c1-2-3-9-11(15(12,13)14)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3

InChI Key

SDUJBCVKSFROJN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=CC=C1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpentane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-phenylpentane with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods: In industrial settings, the production of 1-phenylpentane-1-sulfonyl chloride often involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with the corresponding sulfonic acid or its salts to produce the desired sulfonyl chloride .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpentane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid formed.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound, leading to the formation of sulfonic acids.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the sulfonyl chloride group to a sulfonyl hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, and sulfonate salts.

    Oxidation Products: The primary product of oxidation is the corresponding sulfonic acid.

    Reduction Products: The reduction typically yields sulfonyl hydrides or related compounds.

Scientific Research Applications

1-Phenylpentane-1-sulfonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenylpentane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the displacement of the chloride ion. This mechanism is fundamental to its use in various chemical reactions and applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally or functionally related to 1-phenylpentane-1-sulfonyl chloride:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1-Phenylcyclopentane-1-carbonyl chloride C₁₂H₁₂Cl₂O 243.13 17380-62-0 Cyclopentane ring, carbonyl chloride group; used in pharmaceutical intermediates .
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride C₁₁H₁₄Cl₂N₂O₃S 310.2 1909337-37-6 Sulfonyl chloride with an amido side chain; high purity, pale liquid form .
3,3-Dimethylpentane-1-sulfonyl chloride C₇H₁₅ClO₂S 198.71 1999777-81-9 Branched alkyl chain; used in small-molecule synthesis .
Propane-1-sulfonyl chloride C₃H₇ClO₂S 142.61 N/A Simple alkyl sulfonyl chloride; volatile, used as a reactive intermediate .

Reactivity and Stability

  • 1-Phenylcyclopentane-1-carbonyl chloride : The carbonyl chloride group (-COCl) is electrophilic but less reactive than sulfonyl chlorides in nucleophilic substitution. The cyclopentane ring introduces steric hindrance, reducing reaction rates compared to linear-chain analogs .
  • 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride : The amido group (-NHCO-) enhances solubility in polar solvents, while the sulfonyl chloride group enables coupling reactions in drug discovery .

Solubility and Handling

  • Solvents : Sulfonyl chlorides are typically soluble in chlorinated solvents like methylene chloride ().
  • Safety : Compounds like 3,3-Dimethylpentane-1-sulfonyl chloride require stringent handling (e.g., P201/P202 precautions) due to their corrosive nature and moisture sensitivity .

Research Findings and Data Gaps

  • Key Similarities : All sulfonyl chlorides share high electrophilicity, enabling sulfonamide bond formation. The phenyl group in 1-phenylpentane-1-sulfonyl chloride likely enhances aromatic interactions in drug-receptor binding, similar to 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride .
  • Key Differences: Cyclic analogs (e.g., 1-phenylcyclopentane-1-carbonyl chloride) exhibit lower solubility in non-polar solvents compared to linear-chain sulfonyl chlorides .
  • Data Gaps : Direct experimental data on 1-phenylpentane-1-sulfonyl chloride’s stability, spectral properties, and synthetic routes are absent in the provided evidence. Further studies are needed to validate inferred properties.

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